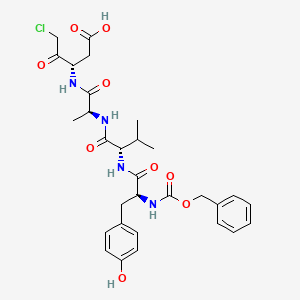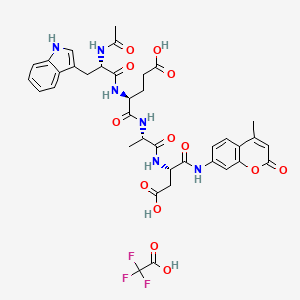
Ac-Trp-Glu-Ala-Asp-AMC.TFA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound Ac-Trp-Glu-Ala-Asp-AMC.TFA is a fluorogenic substrate used primarily in biochemical assays to measure the activity of caspase enzymes, particularly caspase 1.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Trp-Glu-Ala-Asp-AMC.TFA involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process typically includes the following steps:
Coupling: The amino acids are sequentially added to a solid resin support, starting with the C-terminal amino acid.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of This compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
化学反応の分析
Types of Reactions
Ac-Trp-Glu-Ala-Asp-AMC.TFA: primarily undergoes enzymatic cleavage reactions. When exposed to caspase 1, the peptide bond between aspartic acid and the fluorogenic group 7-amino-4-methylcoumarin is cleaved, releasing the fluorescent molecule.
Common Reagents and Conditions
Reagents: Caspase 1 enzyme, buffer solutions (e.g., phosphate-buffered saline).
Conditions: The reaction is typically carried out at physiological pH (around 7.4) and temperature (37°C).
Major Products
The major product of the enzymatic reaction is free 7-amino-4-methylcoumarin, which exhibits fluorescence that can be measured to quantify enzyme activity .
科学的研究の応用
Ac-Trp-Glu-Ala-Asp-AMC.TFA: is widely used in scientific research for:
Biochemical Assays: To measure the activity of caspase 1 in various biological samples.
Drug Discovery: Screening potential inhibitors of caspase 1, which could be therapeutic targets for inflammatory diseases.
Cell Biology: Studying apoptosis and inflammatory pathways in cell cultures
作用機序
The compound exerts its effects by serving as a substrate for caspase 1. Upon cleavage by the enzyme, the fluorogenic group 7-amino-4-methylcoumarin is released, which can be detected by its fluorescence. This allows researchers to measure the activity of caspase 1 and study its role in various biological processes .
類似化合物との比較
Ac-Trp-Glu-Ala-Asp-AMC.TFA: is unique due to its specific sequence and fluorogenic properties. Similar compounds include:
Ac-Val-Glu-Ile-Asp-AMC: Another caspase substrate with a different peptide sequence.
Ac-Tyr-Val-Ala-Asp-AMC: Used for measuring the activity of caspase 3.
Ac-Trp-Glu-His-Asp-AMC: A substrate for caspase 8.
These compounds differ in their peptide sequences and the specific caspases they target, making This compound particularly useful for studying caspase 1 activity.
特性
分子式 |
C37H39F3N6O13 |
|---|---|
分子量 |
832.7 g/mol |
IUPAC名 |
(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C35H38N6O11.C2HF3O2/c1-17-12-31(47)52-28-14-21(8-9-22(17)28)39-34(50)27(15-30(45)46)41-32(48)18(2)37-33(49)25(10-11-29(43)44)40-35(51)26(38-19(3)42)13-20-16-36-24-7-5-4-6-23(20)24;3-2(4,5)1(6)7/h4-9,12,14,16,18,25-27,36H,10-11,13,15H2,1-3H3,(H,37,49)(H,38,42)(H,39,50)(H,40,51)(H,41,48)(H,43,44)(H,45,46);(H,6,7)/t18-,25-,26-,27-;/m0./s1 |
InChIキー |
ZCRDADLKXGATGV-FRSNKCIVSA-N |
異性体SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)C.C(=O)(C(F)(F)F)O |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Sodium 3-carboxy-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B10799252.png)
![3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione](/img/structure/B10799261.png)

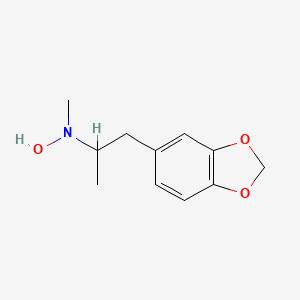
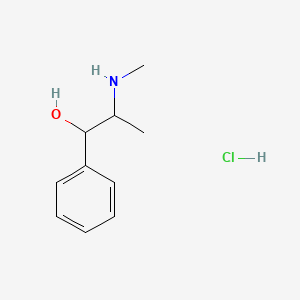
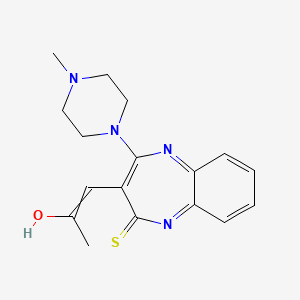
![4-[(1R,2R,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide](/img/structure/B10799287.png)
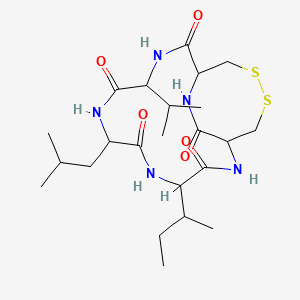
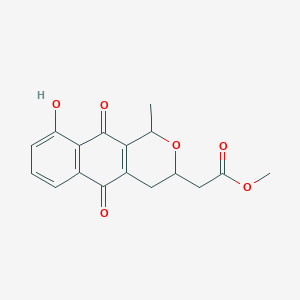
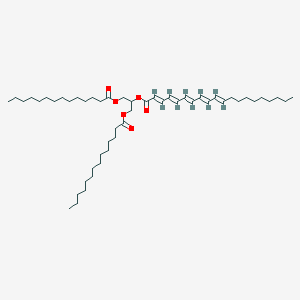
![(1S,3S,5S,6R,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B10799305.png)
